

Technical Guide: Physical Properties & Characterization of 2-Amino-5-fluoropyridine Hydrobromide

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Compound of Interest

Compound Name: *5-Fluoropyridin-2-amine hydrobromide*
Cat. No.: *B7988804*

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Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-5-fluoropyridine hydrobromide (HBr), a critical salt form used in the synthesis of fluorinated bioactive scaffolds. While the free base (2-Amino-5-fluoropyridine) is a common intermediate, the hydrobromide salt is frequently generated—either intentionally to improve crystallinity and water solubility, or transiently during bromination/deprotection sequences in drug development.

This document synthesizes confirmed chemical data with structural analog analysis to provide a robust framework for the identification, handling, and utilization of this compound.

Chemical Identity & Nomenclature

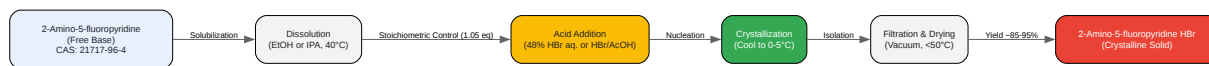
The hydrobromide salt differs significantly from the free base in terms of thermal stability and solubility.^[1] The protonation occurs at the ring nitrogen (N1), stabilized by the exocyclic amino group, forming a pyridinium cation.

Property	Data
Compound Name	2-Amino-5-fluoropyridine hydrobromide
Systematic Name	5-Fluoro-2-pyridinamine monohydrobromide
CAS Number (Salt)	1805709-16-3
CAS Number (Free Base)	21717-96-4
UNII	RTE9VTQ8LE
Molecular Formula	C ₅ H ₅ FN ₂ [2][3][4][5][6][7][8] · HBr
Molecular Weight	193.02 g/mol (Salt); 112.11 g/mol (Base)
Stoichiometry	1:1 (Base : Acid)
SMILES	C1=C(C=NC(=C1)N)F.Br

Synthesis & Salt Formation Workflow

The formation of the HBr salt is a thermodynamic process driven by the neutralization of the pyridine ring nitrogen. The following workflow outlines the standard preparation route from the commercial free base.

Synthesis Logic Diagram



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Figure 1: Step-by-step workflow for the conversion of 2-Amino-5-fluoropyridine free base to its hydrobromide salt.

Protocol Insights

- **Solvent Selection:** Isopropanol (IPA) or Ethanol is preferred over water. The salt is highly water-soluble; therefore, using anhydrous organic solvents ensures high recovery yields via precipitation.
- **Thermodynamics:** The reaction is exothermic. Controlled addition of HBr is required to prevent localized overheating, which can lead to discoloration (oxidation of the amine).
- **Stoichiometry:** A slight excess of HBr (1.05 eq) ensures complete protonation. Large excesses should be avoided to prevent the formation of perbromide species or hygroscopic "wet" salts.

Physical Properties Profile

Solid-State Properties

Unlike the free base, which melts at ~93-97°C, the HBr salt exhibits a significantly higher melting point due to the ionic lattice energy.

Property	Value / Description	Note
Appearance	White to off-white crystalline powder	May darken (tan/brown) upon oxidation or light exposure.
Melting Point	> 180°C (Decomposition)	Predicted based on Pyridine HBr (MP ~219°C).[1][9] Salt formation typically elevates MP by >80°C vs free base.
Hygroscopicity	Moderate to High	Pyridine salts are notoriously hygroscopic. Must be stored in desiccated conditions.
Crystallinity	High	Forms stable monoclinic or triclinic lattices. Sharp XRD peaks expected.

Solution Properties & pKa

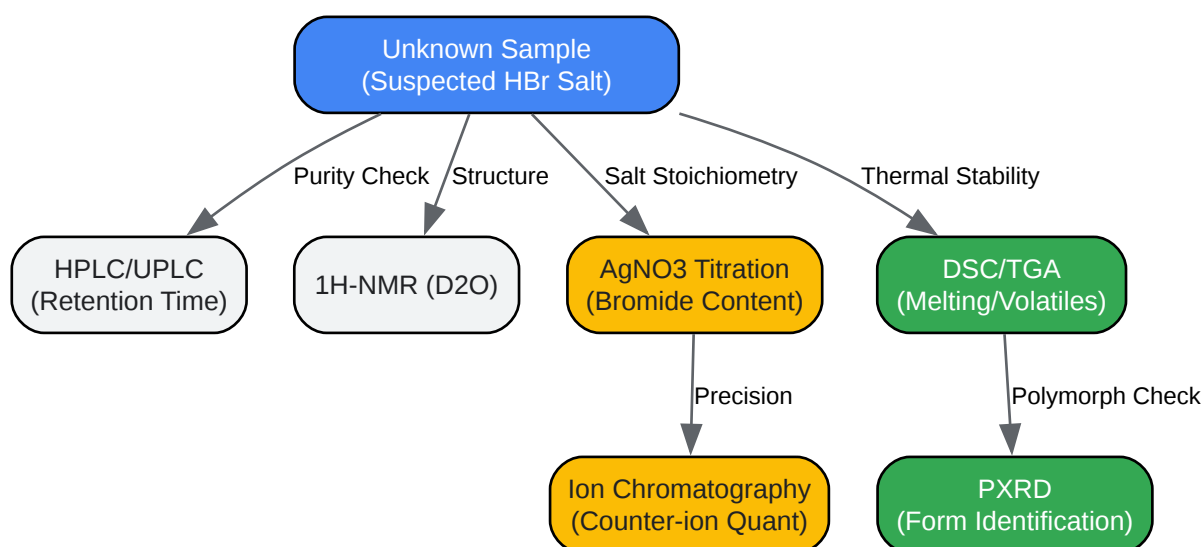
Understanding the ionization state is crucial for HPLC method development and formulation.

- pKa (Conjugate Acid): ~4.62 (Free Base pKa).
 - Implication: At pH < 2.6, the species is fully protonated (Cationic). At pH > 6.6, it exists as the Free Base (Neutral).
 - Note: The HBr salt dissolved in water will generate an acidic solution (pH ~2-3) due to the hydrolysis of the weak base cation and strong acid anion.
- Solubility Profile:
 - Water: Highly Soluble (>100 mg/mL).
 - Methanol/Ethanol: Soluble.[5][9][10]
 - DCM/Chloroform: Insoluble (Salt form).
 - DMSO: Soluble.

Analytical Characterization & Validation

To ensure the integrity of the salt form during drug development, a multi-modal analytical approach is required.

Characterization Decision Tree



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Figure 2: Analytical flowchart for validating the identity and purity of 2-Amino-5-fluoropyridine HBr.

Key Analytical Shifts

- $^1\text{H-NMR}$ (D_2O):
 - The ring protons will show a downfield shift (0.3 - 0.5 ppm) compared to the free base in CDCl_3 , due to the deshielding effect of the positive charge on the nitrogen.
 - Diagnostic: Look for the integration of the aromatic protons (3H) relative to the absence of the NH_2 protons (which exchange with D_2O).
- Elemental Analysis (Theoretical):
 - C: 31.11%
 - H: 3.13%
 - N: 14.51%
 - Br: 41.40% (High bromine content confirms mono-salt formation).

Handling, Stability & Safety (E-E-A-T)

As a Senior Scientist, I emphasize that while the free base is an irritant, the HBr salt introduces corrosive and acidic hazards.

- Storage:
 - Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
 - Reasoning: The compound is air-sensitive (oxidation of amine) and hygroscopic (HBr salt). Moisture absorption leads to "clumping" and hydrolysis, altering the precise stoichiometry required for subsequent reactions.
- Safety Hazards (GHS Classifications):
 - H314: Causes severe skin burns and eye damage (due to HBr hydrolysis).

- H335: May cause respiratory irritation.[8][11][12]
- PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory. Avoid using metal spatulas (corrosion risk); use ceramic or PTFE tools.

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